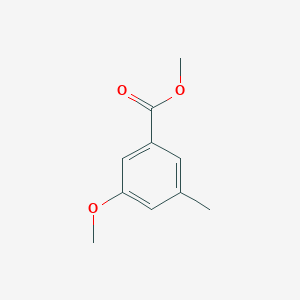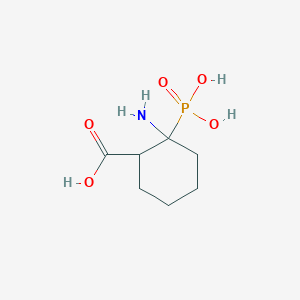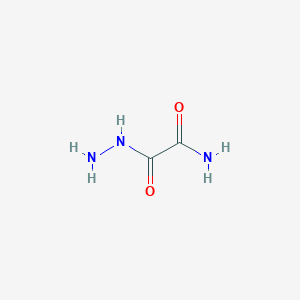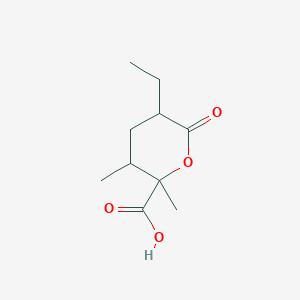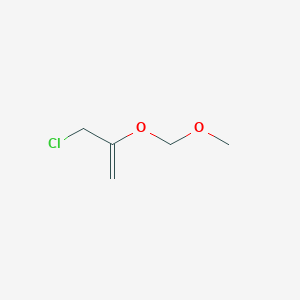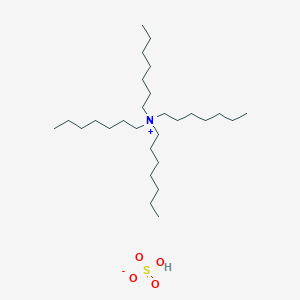
Tetraheptylammonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraheptylammonium hydrogen sulfate (THAS) is a quaternary ammonium salt that is widely used in scientific research due to its unique properties. THAS is a white crystalline powder that is soluble in water and has a molecular formula of C28H60NO4S. It is commonly used as a surfactant and as a phase transfer catalyst in organic synthesis.
Wirkmechanismus
Tetraheptylammonium hydrogen sulfate acts as a surfactant by reducing the surface tension of liquids, allowing for the formation of stable emulsions. It also acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. In addition, Tetraheptylammonium hydrogen sulfate has been shown to have antimicrobial properties and can disrupt bacterial cell membranes.
Biochemische Und Physiologische Effekte
Tetraheptylammonium hydrogen sulfate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms at high concentrations. It is important to handle Tetraheptylammonium hydrogen sulfate with care and dispose of it properly.
Vorteile Und Einschränkungen Für Laborexperimente
Tetraheptylammonium hydrogen sulfate has several advantages as a surfactant and phase transfer catalyst. It is relatively inexpensive and easy to synthesize. It is also effective at reducing surface tension and facilitating the transfer of reactants. However, Tetraheptylammonium hydrogen sulfate can be toxic at high concentrations and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on Tetraheptylammonium hydrogen sulfate. One area of interest is the use of Tetraheptylammonium hydrogen sulfate as a template in the synthesis of mesoporous materials. Another area of interest is the use of Tetraheptylammonium hydrogen sulfate as a stabilizer in emulsion polymerization. Additionally, more research is needed to understand the biochemical and physiological effects of Tetraheptylammonium hydrogen sulfate and its potential toxicity to humans and the environment.
Synthesemethoden
Tetraheptylammonium hydrogen sulfate can be synthesized by reacting heptanol with tetramethylammonium hydroxide to form tetraheptylammonium hydroxide. This is then reacted with sulfuric acid to form Tetraheptylammonium hydrogen sulfate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Tetraheptylammonium hydrogen sulfate is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in the preparation of nanoparticles and as a phase transfer catalyst in organic synthesis. Tetraheptylammonium hydrogen sulfate has also been used as a template in the synthesis of mesoporous materials and as a stabilizer in emulsion polymerization.
Eigenschaften
CAS-Nummer |
101537-17-1 |
|---|---|
Produktname |
Tetraheptylammonium hydrogen sulfate |
Molekularformel |
C28H61NO4S |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
hydrogen sulfate;tetraheptylazanium |
InChI |
InChI=1S/C28H60N.H2O4S/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;1-5(2,3)4/h5-28H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
FGGOKAOXDKDBTG-UHFFFAOYSA-M |
SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.OS(=O)(=O)[O-] |
Kanonische SMILES |
[H+].CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



